Diglyme-d14
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Overview
Description
Mechanism of Action
Target of Action
Diglyme-d14, also known as 1,1,2,2-tetradeuterio-diethylene glycol dimethyl ether-d14, is primarily used as a solvent in NMR spectroscopy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, it is classified as a flammable liquid, and thus, precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diglyme-d14 is synthesized by the reaction of dimethyl ether and ethylene oxide over an acid catalyst . The deuterated form is prepared by using deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The process typically includes distillation and purification steps to achieve the desired chemical purity of 98% .
Chemical Reactions Analysis
Types of Reactions
Diglyme-d14 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a common reducing agent used in the presence of this compound as a solvent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
Diglyme-d14 is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d14.
Ethylene glycol dimethyl ether: A similar compound with a shorter carbon chain.
Diethylene glycol diethyl ether: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques where background signals need to be minimized . Its high boiling point and ability to dissolve a wide range of substances also make it a versatile solvent in various chemical processes .
Biological Activity
Diglyme-d14, a deuterated form of diethylene glycol dimethyl ether, is primarily utilized as a solvent in various chemical reactions and analyses, particularly in NMR spectroscopy. Its biological activity, however, is an area of interest due to its potential effects on human health and the environment. This article explores the biological activity of this compound, including its absorption, metabolism, reproductive toxicity, and potential effects on humans and other organisms.
- Molecular Formula : C6H14D14O3
- Molecular Weight : 148.26 g/mol
- CAS Number : 112-36-7
- Purity : 98%
Absorption and Metabolism
This compound is readily absorbed through various routes of exposure, including inhalation and dermal contact. Once absorbed, it undergoes metabolism primarily in the liver, where it is converted into several metabolites, notably 2-methoxyethoxyacetic acid. This metabolite is significant as it contributes to the compound's biological effects.
Table 1: Metabolism of this compound
Metabolite | Percentage in Urine (%) |
---|---|
2-Methoxyethoxyacetic Acid | 5-15% |
Other Minor Metabolites | Varies |
Acute Toxicity
The acute toxicity of this compound is relatively low following oral or inhalation exposure. Studies indicate that it may cause slight irritation to the skin and eyes but does not exhibit significant sensitization effects.
Reproductive Toxicity
Research has demonstrated that repeated exposure to this compound can adversely affect reproductive organs in laboratory animals. Notably, male rats exposed to high concentrations exhibited:
- Decreased weights of testes and seminal vesicles.
- Atrophy of testes with observed damage to spermatocytes.
The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was determined to be 30 ppm, while the Lowest Observed Adverse Effect Level (LOAEL) was identified at 100 ppm.
Table 2: Reproductive Toxicity Findings
Exposure Route | NOAEL (ppm) | LOAEL (ppm) | Observed Effects |
---|---|---|---|
Inhalation | 30 | 100 | Testicular atrophy, altered sperm morphology |
Oral | 25 mg/kg | Not determined | Developmental effects in offspring |
Environmental Impact
This compound poses risks not only to human health but also to aquatic life. Its presence in water bodies can lead to bioaccumulation and toxicity in aquatic organisms. The compound's environmental persistence and potential for bioconcentration necessitate further research into its ecological effects.
Table 3: Environmental Impact Summary
Organism Type | Observed Effects |
---|---|
Aquatic Organisms | Potential for bioaccumulation |
Terrestrial Organisms | Limited data; further studies needed |
Case Studies
- Reproductive Effects in Rats : A study involving male rats exposed to this compound showed significant reductions in fertility rates at concentrations of 1000 ppm, indicating a direct correlation between exposure levels and reproductive health.
- Developmental Toxicity : In teratogenicity studies with various species (rats, rabbits), dose-dependent effects were observed on fetal weights and organ development at concentrations that did not cause maternal toxicity.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-ZLKPZJALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.